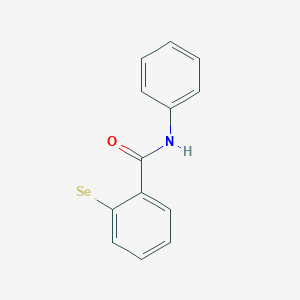

![molecular formula C6H6N4 B136131 Pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 159326-68-8](/img/structure/B136131.png)

Pyrrolo[2,1-f][1,2,4]triazin-4-amine

Overview

Description

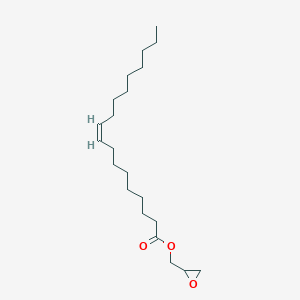

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a compound with the molecular formula C6H6N4 . It has a molecular weight of 134.14 g/mol . It is an integral part of several kinase inhibitors and nucleoside drugs .

Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine has been explored in various studies . For instance, Wittman and co-workers discovered 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine as an inhibitor of IGF-1R . Another study described the synthesis of a xylo-C-nucleoside containing Pyrrolo[2,1-f][1,2,4]triazin-4-amine as a nucleobase .Molecular Structure Analysis

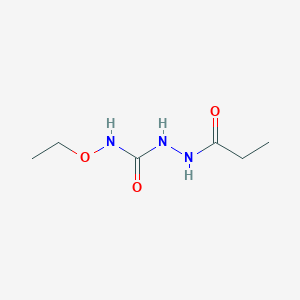

The molecular structure of Pyrrolo[2,1-f][1,2,4]triazin-4-amine can be represented by the canonical SMILES string:C1=CN2C(=C1)C(=NC=N2)N . The InChI representation is InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) . Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has been used in the development of kinase inhibitors . It has shown promising results in inhibiting EGFR and HER2 protein tyrosine kinases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 134.14 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has no rotatable bonds .Scientific Research Applications

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a promising fused heterocycle used to target kinases in cancer therapy . It’s an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .

Antiviral Drug

This compound is the parent moiety of the antiviral drug remdesivir . Remdesivir has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .

Treatment of Ebola and Other Emerging Viruses

Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

Anti-norovirus Activity

Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine C-nucleosides, which have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

Phosphoinositide 3-kinase (PI3K) Inhibitors

Many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors . These skeletons are the key intermediates for the synthesis of pyrrolo[2,1-f][1,2,4]triazines .

Metabolic Stability

Low rates of glucuronidation were observed with both compounds, indicating higher metabolic stability .

Safety And Hazards

Future Directions

properties

IUPAC Name |

pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPXQZSDPSOPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439872 | |

| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

CAS RN |

159326-68-8 | |

| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrrolo[2,1-f][1,2,4]triazin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary targets of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives and what are the downstream effects of this interaction?

A: Research indicates that Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives exhibit potent inhibitory activity against specific kinases. For example, BMS-645737 acts as a potent and selective antagonist of vascular endothelial growth factor receptor-2 (VEGFR-2) [, ]. This inhibition disrupts angiogenesis, a process crucial for tumor growth and progression. Similarly, other derivatives have been identified as potent and selective inhibitors of PI3Kδ, a key enzyme involved in cell growth, survival, and proliferation [, ].

Q2: What are the key metabolic pathways involved in the biotransformation of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

A: Studies on BMS-645737 reveal that its metabolism involves a complex interplay of oxidation and conjugation reactions []. The 2-methyl-1H-pyrrolo moiety undergoes cytochrome P450-catalyzed hydroxylation, leading to the formation of a carboxylic acid, which can be further conjugated with taurine. Additionally, the 5-methyl-1,3,4-oxadiazol-2-yl moiety undergoes hydroxylation and subsequent sulfation. Interestingly, the pyridin-5-yl group demonstrates species-specific conjugation, with direct glucuronidation observed in dog, monkey, and human hepatocytes, and an unusual N-acetylglucosamine conjugation identified in monkeys [].

Q3: How does the structure of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives influence their activity and selectivity towards specific targets?

A: Structure-activity relationship (SAR) studies are crucial in understanding how structural modifications within the Pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold affect activity and selectivity. Research has focused on exploring various substitutions on the pyrrole and triazine rings, as well as modifications to the linker groups connecting these core structures. These alterations can significantly impact target binding affinity, cellular potency, and selectivity profiles [, ].

Q4: What are the implications of the observed metabolic pathways and SAR findings on the development of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as potential drug candidates?

A: Understanding the metabolic fate of these compounds is crucial for optimizing their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, identifying species-specific metabolic pathways, such as the N-acetylglucosamine conjugation observed in monkeys [], is essential for selecting appropriate preclinical models and interpreting study results. Moreover, elucidating SAR allows for the design of compounds with improved potency, selectivity, and metabolic stability, leading to enhanced efficacy and reduced potential for adverse effects.

Q5: Have any preclinical studies been conducted to evaluate the in vivo efficacy of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?

A: Preclinical studies have demonstrated the in vivo activity of BMS-645737, confirming its potent VEGFR-2 inhibitory activity in animal models [, ]. These findings support the therapeutic potential of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives, warranting further investigation in clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

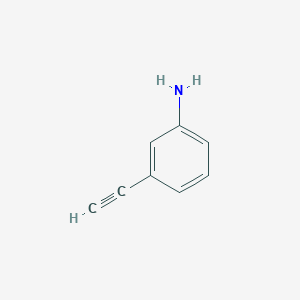

![5-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbenzenesulfonamide](/img/structure/B136064.png)

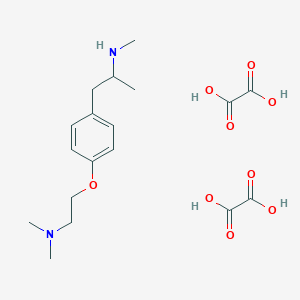

![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)

![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)

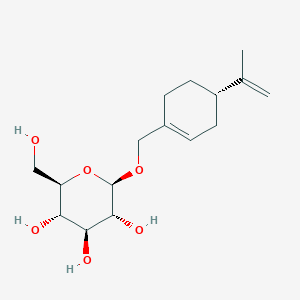

![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)

![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)